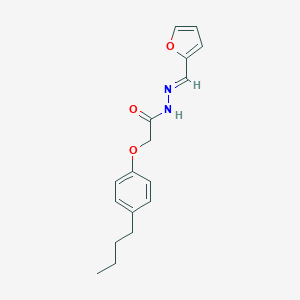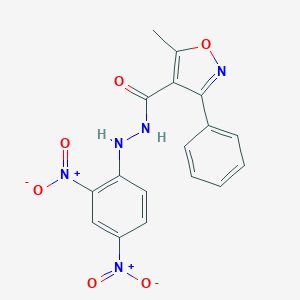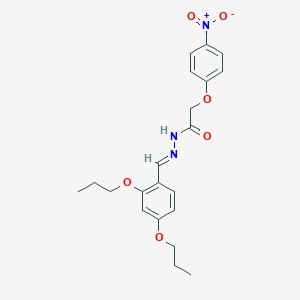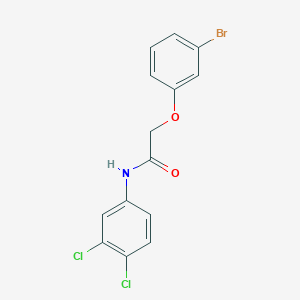![molecular formula C18H16N2O3S B387045 N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid CAS No. 313233-60-2](/img/structure/B387045.png)
N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole (BTA) derivatives possess a broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumor, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the coupling reactions of substituted-benzothiazol-2-amine with various acids . For example, a series of N-(substituted benzothiazol-2-yl)amide derivatives were synthesized by the EDC coupling reactions of substituted-benzothiazol-2-amine with 4-oxo-4-phenylbutanoic acid/2-benzoyl benzoic acid .Scientific Research Applications
Therapeutic Potential of Benzothiazoles
Benzothiazole derivatives have been recognized for their broad spectrum of pharmacological activities. These compounds exhibit antimicrobial, analgesic, anti-inflammatory, antidiabetic, and antitumor properties. Specifically, the 2-arylbenzothiazole moiety is highlighted for its potential in anticancer therapy. The structural simplicity and ease of synthesis of benzothiazoles facilitate the development of chemical libraries, contributing to the discovery of new therapeutic agents (Kamal, Hussaini Syed, & Malik Mohammed, 2015). Furthermore, benzothiazole derivatives have shown varied pharmacological activities with lesser toxic effects, making them a significant moiety in medicinal chemistry (Bhat & Belagali, 2020).
Chemical Properties and Applications
The review on the chemistry and properties of benzothiazole compounds presents their fascinating variability. These compounds, including 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, exhibit a wide range of properties such as spectroscopic features, structures, magnetic properties, biological, and electrochemical activities. The comprehensive analysis of these compounds helps identify areas of potential interest and guides future investigations into unknown analogues (Boča, Jameson, & Linert, 2011).
Anticancer and Chemotherapeutic Applications
Recent studies focus on the structural modifications of benzothiazole scaffolds to develop new antitumor agents. The promising biological profile and synthetic accessibility of benzothiazoles have been attractive for designing and developing new chemotherapeutics. Various benzothiazole derivatives and conjugates have shown potent anticancer activity, emphasizing the need for further development as drug candidates. The review also discusses the synergistic effects of benzothiazole conjugates, suggesting the potential for lower dose development and new generation drugs (Ahmed et al., 2012).
Mechanism of Action
Target of Action
This compound is used for proteomics research , which involves the study of proteins, their structures, and functions
Mode of Action
It’s known that the compound interacts with its targets in a way that influences protein function, which could lead to changes in cellular processes .
Biochemical Pathways
As a proteomics research compound, it may influence various pathways depending on the proteins it interacts with
Result of Action
As a proteomics research compound, it’s likely that its effects would vary depending on the specific proteins it interacts with and the cellular context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . . Factors such as pH, temperature, and the presence of other molecules could potentially affect its action.
properties
IUPAC Name |
4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-11-2-7-14-15(10-11)24-18(20-14)12-3-5-13(6-4-12)19-16(21)8-9-17(22)23/h2-7,10H,8-9H2,1H3,(H,19,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPPKPDANXARLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-nitrobenzohydrazide](/img/structure/B386963.png)



![2-[(4-chlorobenzyl)sulfanyl]-N'-(2,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B386968.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}octanohydrazide](/img/structure/B386969.png)
![4-[2-({2,4-Dichloro-6-nitrophenoxy}acetyl)carbohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B386970.png)
![2-(4-chlorophenoxy)-N'-{5-methoxy-2-[(3-methoxybenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B386972.png)


![2-(4-iodophenoxy)-N'-[2-(octyloxy)benzylidene]acetohydrazide](/img/structure/B386978.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]octanohydrazide](/img/structure/B386980.png)

